

Spectroscopic characterization (NMR, IR) of novel Gold(III) acetate complexes

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A Comparative Guide to the Spectroscopic Characterization of Novel Cyclometalated **Gold(III) Acetate** and Halide Complexes

For researchers and professionals in drug development and materials science, understanding the subtle differences in the molecular structure and electronic environment of novel gold(III) complexes is paramount. This guide provides a comparative spectroscopic analysis of two representative classes of cyclometalated gold(III) complexes: a trifluoroacetate complex, as a proxy for novel acetate complexes, and a classic chloride complex. The comparison highlights the influence of the ancillary ligands on the spectroscopic properties, offering insights into their stability and reactivity.

Spectroscopic Data Comparison

The following tables summarize the key 1H NMR and IR spectroscopic data for a representative cyclometalated Gold(III) trifluoroacetate complex, [Au(tpy)(OCOCF $_3$) $_2$] (where tpy = 2-(p-tolyl)pyridine), and a comparative Gold(III) chloride complex, [Au(ppy)Cl $_2$] (where ppy = 2-phenylpyridine).

Table 1: Comparative ¹H NMR Data (δ , ppm)



Proton Assignment	[Au(tpy) (OCOCF₃)₂]¹	[Au(ppy)Cl ₂]²	Uncoordinated 2- phenylpyridine ³
H6' (pyridyl)	~9.3 (d)	~9.1 (d)	~8.7 (d)
Aromatic (pyridyl)	7.8 - 8.2 (m)	7.8 - 8.1 (m)	7.7 - 7.8 (m)
Aromatic (phenyl)	7.0 - 7.5 (m)	7.0 - 7.5 (m)	7.2 - 7.5 (m)
CH ₃ (tolyl)	~2.4 (s)	N/A	N/A

¹Data extrapolated from similar cyclometalated Au(III) complexes.[1][2] ²Data extrapolated from literature on [Au(ppy)Cl₂] and its derivatives.[3] ³General literature values for 2-phenylpyridine. [4][5]

Key ¹H NMR Observations:

- Downfield Shift upon Cyclometalation: A significant downfield shift of the H6' proton of the
 pyridyl ring is observed in both complexes compared to the uncoordinated ligand. This is
 indicative of the strong deshielding effect resulting from the coordination to the Gold(III)
 center.
- Influence of Ancillary Ligand: The exact chemical shift of the H6' proton can be influenced by the nature of the ancillary ligands (trifluoroacetate vs. chloride), reflecting their different electronic effects on the gold center.

Table 2: Comparative IR Data (ν , cm⁻¹)

Vibrational Mode	[Au(tpy)(OCOCF ₃) ₂]¹	[Au(ppy)Cl ₂]²
ν(C=O) of Carboxylate	~1680 - 1750 (strong)	N/A
ν(Au-Cl)	N/A	~350 - 380 (strong)
ν(C=N) of Pyridyl	~1600 - 1620	~1600 - 1620
ν(C=C) of Aromatic Rings	~1400 - 1600	~1400 - 1600



¹Characteristic range for trifluoroacetate ligands in Gold(III) complexes.[6] ²Characteristic range for Au-Cl stretching vibrations.

Key IR Observations:

- Carboxylate Stretching: The strong absorption band in the 1680-1750 cm⁻¹ region for the trifluoroacetate complex is a key diagnostic feature for the coordinated carboxylate group. The position of this band can provide insights into the coordination mode of the carboxylate ligand (monodentate vs. bidentate).[7][8][9]
- Au-Cl Stretching: Conversely, the presence of a strong band in the far-IR region (350-380 cm⁻¹) is a clear indicator of the Au-Cl bond in the chloride complex.
- Pyridyl and Aromatic Vibrations: The vibrational frequencies for the aromatic rings and the C=N bond of the pyridyl moiety are present in both complexes and show slight shifts upon coordination, though these are generally less diagnostic than the carboxylate or Au-Cl stretches.

Experimental Protocols

Detailed methodologies for the synthesis of the compared complexes are provided below.

Synthesis of Cyclometalated Gold(III) Trifluoroacetate Complex: [Au(tpy)(OCOCF₃)₂][1][2]

- Starting Materials: **Gold(III)** acetate (Au(OAc)₃), 2-(p-tolyl)pyridine (tpy), and trifluoroacetic acid (TFA).
- Procedure: A solution of **Gold(III)** acetate and a slight excess of 2-(p-tolyl)pyridine in a mixture of trifluoroacetic acid and water is heated under reflux. Microwave-assisted synthesis can also be employed to reduce reaction times.
- Work-up: After cooling, the product is typically isolated by filtration or extraction with an organic solvent.
- Purification: The crude product is purified by recrystallization or column chromatography.
- Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.



Synthesis of Cyclometalated Gold(III) Chloride Complex: [Au(ppy)Cl2][3]

- Starting Materials: Tetrachloroauric(III) acid (HAuCl₄) or a salt thereof, and 2-phenylpyridine (ppy).
- Procedure: The gold(III) salt and 2-phenylpyridine are reacted in a suitable solvent, often a mixture of water and an alcohol or acetonitrile. The reaction is typically stirred at room temperature or slightly elevated temperatures.
- Work-up: The resulting precipitate of the cyclometalated gold(III) chloride complex is collected by filtration.
- Purification: The product is washed with the reaction solvent and then with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.
- Characterization: The identity and purity of the complex are confirmed using ¹H NMR, IR spectroscopy, and elemental analysis.

Visualizing the Characterization Workflow

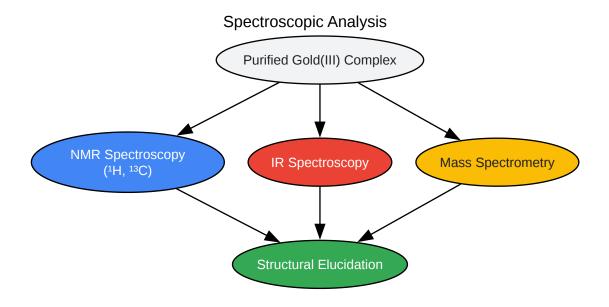
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of these gold(III) complexes.



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Caption: Synthetic workflow for cyclometalated Gold(III) complexes.





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Caption: Spectroscopic characterization workflow.

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